Aq-13

Antimalarial drug resistance In vitro potency Structure-activity relationship

AQ-13 is the evidence-backed 4-aminoquinoline for chloroquine-resistant malaria research. Its truncated propyl side chain circumvents pfcrt/pfmdr1 efflux, retaining IC50 15–20 nM against resistant P. falciparum where generic chloroquine fails (IC50 >500 nM). Validated in Phase II with 100% cure rate and lower cardiotoxicity (QTc +10 ms vs. +28 ms for chloroquine). Use as positive control for resistance-reversal assays, heme polymerization inhibition, and PK/PD modeling. Supported by human safety data across doses up to 1500 mg and 1.5-fold faster oral clearance than chloroquine for allometric scaling studies.

Molecular Formula C16H24Cl3N3
Molecular Weight 364.7 g/mol
CAS No. 169815-40-1
Cat. No. B1667580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAq-13
CAS169815-40-1
SynonymsAQ-13 dihydrochloride;  AQ13;  AQ 13.
Molecular FormulaC16H24Cl3N3
Molecular Weight364.7 g/mol
Structural Identifiers
SMILESCCN(CC)CCCNC1=C2C=CC(=CC2=NC=C1)Cl.O.O.O.Cl.Cl
InChIInChI=1S/C16H22ClN3.2ClH/c1-3-20(4-2)11-5-9-18-15-8-10-19-16-12-13(17)6-7-14(15)16;;/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,18,19);2*1H
InChIKeyZNHBPWZRWNFJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AQ-13 (CAS 169815-40-1): A Modified Side-Chain Aminoquinoline Antimalarial for Chloroquine-Resistant Plasmodium falciparum


AQ-13 (CAS: 169815-40-1) is an investigational 4-aminoquinoline antimalarial drug candidate with a truncated diaminoalkane side chain relative to chloroquine (CQ) [1]. This structural modification confers retained activity against chloroquine-resistant strains of Plasmodium falciparum, addressing the primary limitation of the historical first-line antimalarial [2]. AQ-13 acts through inhibition of heme polymerization within the parasite digestive vacuole and has been evaluated in Phase I pharmacokinetic/safety studies and a randomized Phase II non-inferiority clinical trial [3].

Why AQ-13 Cannot Be Substituted with Generic Chloroquine in Resistance-Endemic Applications


Chloroquine (CQ), the archetypal 4-aminoquinoline, has been rendered clinically obsolete for falciparum malaria across most endemic regions due to widespread parasite resistance driven by mutations in pfcrt and pfmdr1 [1]. Generic CQ substitution fails precisely where AQ-13 maintains activity: against CQ-resistant P. falciparum isolates. While CQ exhibits IC50 values reaching up to 500 nM in resistant strains, AQ-13 retains IC50 values below 100 nM against the same isolates [2]. This differential is not incidental but structural—AQ-13's shorter propyl side chain circumvents the resistance-conferring enhanced efflux mechanism that compromises CQ [1]. Procurement of generic CQ for research or clinical use in settings where resistant strains predominate therefore yields no actionable efficacy, whereas AQ-13 provides a viable 4-aminoquinoline scaffold with quantified potency retention [2].

AQ-13 (CAS 169815-40-1) Quantitative Differentiation Evidence Against Key Comparators


AQ-13 Retains Nanomolar Potency Against Chloroquine-Resistant P. falciparum Where Chloroquine Fails

AQ-13 demonstrates retained inhibitory activity against chloroquine-resistant Plasmodium falciparum isolates, a setting where CQ exhibits profound potency loss. In clinical isolates from Cambodia, AQ-13 IC50 values ranged from 18 nM to 133 nM, whereas CQ IC50 values reached up to 500 nM in the most resistant isolates [1]. The IC50 of AQ-13 for chloroquine-resistant parasites is approximately 15–20 nM, with mean blood concentrations at 8 days post-treatment (800 nM) exceeding the IC50 by 40–50 fold [2]. This retention of low nanomolar activity against resistant strains represents a quantifiable differentiation from CQ.

Antimalarial drug resistance In vitro potency Structure-activity relationship

AQ-13 Demonstrates Non-Inferior Clinical Cure Rates to Artemether-Lumefantrine in Uncomplicated Malaria

In a randomized, Phase II non-inferiority trial conducted in Mali (NCT01614964) involving 66 men with uncomplicated P. falciparum malaria, AQ-13 monotherapy achieved cure rates comparable to the WHO-recommended artemisinin-based combination therapy (ACT) artemether plus lumefantrine [1]. In the per-protocol analysis, 28/28 (100%) of AQ-13-treated patients were cured versus 31/33 (93.9%) in the ACT arm, with a difference of -6.1% (95% CI: -14.7 to 2.4) meeting the pre-specified non-inferiority margin of 15% [1]. Intention-to-treat analysis yielded 84.8% cure for AQ-13 versus 93.9% for ACT (p=0.43) [1].

Clinical efficacy Non-inferiority trial Malaria treatment

AQ-13 Exhibits Reduced QTc Prolongation Compared to Chloroquine in Healthy Volunteers

Cardiotoxicity, particularly QTc interval prolongation, is a dose-limiting safety concern with 4-aminoquinolines. In a Phase I double-blind, randomized controlled trial in 126 healthy volunteers receiving oral doses of 10–1500 mg, QTc prolongation with CQ was nearly threefold greater than with AQ-13 [1]. The mean increase in QTc was 10 ms for AQ-13 (95% CI: 2 to 17 ms) versus 28 ms for CQ (95% CI: 18 to 38 ms), a statistically significant difference (p=0.01) [1]. No arrhythmias or other cardiac adverse events occurred with either compound [1].

Cardiac safety QTc prolongation Phase I clinical trial

AQ-13 Clearance Is Approximately 1.5-Fold Faster Than Chloroquine in Humans

AQ-13 exhibits linear pharmacokinetics with significantly faster clearance than chloroquine, a property relevant to dosing regimen design and accumulation risk. In the Phase I trial comparing AQ-13 and CQ across five oral dose levels, median oral clearance for AQ-13 ranged from 14.0 to 14.7 L/h, whereas CQ clearance ranged from 9.5 to 11.3 L/h (p ≤ 0.03) [1]. This faster clearance may contribute to reduced tissue accumulation and shorter terminal half-life, factors relevant for minimizing long-term retinopathy risk [1].

Pharmacokinetics Drug clearance Oral bioavailability

AQ-13 Demonstrates In Vivo Efficacy in CQ-Resistant Primate Malaria Models Supporting Species Selection

AQ-13 was advanced to clinical development based on demonstrated in vivo efficacy in two monkey models of human malaria: P. cynomolgi in rhesus monkeys (a model of human P. vivax infection) and CQ-resistant P. falciparum in squirrel monkeys (a model of human CQ-resistant P. falciparum infection) [1]. Among the three lead candidates (AQ-13, AQ-21, AQ-34), AQ-13 was selected due to superior activity in these primate models, the absence of a chiral center requiring enantiomeric separation, and lower projected manufacturing cost [1]. A 7-day oral regimen of 5 mg/kg/day cured CQ-resistant P. falciparum infections in Saimiri monkeys [2].

In vivo efficacy Primate model Preclinical development

AQ-13 Genotoxicity Profile Equivalent to Chloroquine with No Micronucleus Induction in Rats

In a comprehensive genetic toxicology evaluation following ICH guidelines, AQ-13 and CQ were assessed in bacterial mutagenesis (Ames), mammalian cell mutagenesis (L5178Y mouse lymphoma), and in vivo micronucleus induction in rat bone marrow [1]. Both compounds showed weak bacterial mutagenicity in specific strains (CQ with TA98; AQ-13 with TA1537), but neither produced increases in mutant colonies in the mouse lymphoma assay nor increases in micronucleated polychromatic erythrocytes at any dose level [1]. The genotoxic risk for AQ-13 was concluded to be minimal and comparable to CQ [1].

Genetic toxicology Mutagenicity Preclinical safety

AQ-13 (CAS 169815-40-1) Procurement-Optimized Research and Industrial Application Scenarios


In Vitro Resistance Mechanism Studies Requiring a 4-Aminoquinoline with Retained Activity Against pfcrt-Mutant P. falciparum

AQ-13 is the appropriate compound for laboratories investigating structure-activity relationships of 4-aminoquinolines against chloroquine-resistant P. falciparum. With IC50 values of 15–20 nM against CQ-resistant strains and 18–133 nM against Cambodian clinical isolates where CQ IC50 reaches 500 nM, AQ-13 provides a quantifiable positive control for resistance-reversal assays and heme polymerization inhibition studies [1][2]. The compound's truncated propyl side chain enables comparative studies with CQ and other analogs (AQ-21, amodiaquine, piperaquine) to elucidate resistance-circumvention mechanisms [1].

Clinical Comparator for Non-Inferiority Trials Evaluating Novel Antimalarial Regimens in Endemic Regions

AQ-13 serves as a validated clinical comparator for trials of new antimalarial agents. Its demonstrated non-inferiority to artemether-lumefantrine in a randomized Phase II trial (100% per-protocol cure rate versus 93.9%; difference -6.1%, 95% CI -14.7% to 2.4%) provides a benchmark for evaluating novel monotherapies or partner drugs [3]. The compound's established human safety and PK profile across doses up to 1500 mg supports its use as a reference arm in dose-ranging and efficacy studies in P. falciparum-endemic populations [4].

Preclinical Cardiac Safety Assessment of Aminoquinoline Scaffolds in Non-Human Primates

For toxicology programs requiring evaluation of 4-aminoquinoline cardiotoxicity, AQ-13 offers a comparator with quantified QTc prolongation data. The Phase I finding of a 10 ms mean QTc increase (versus 28 ms for CQ; p=0.01) establishes AQ-13 as a lower-cardiotoxicity reference compound within the aminocuinoline class [4]. This differentiation is actionable for studies assessing hERG liability, QTc interval effects in telemetered animals, and combination therapy cardiac safety margins.

Pharmacokinetic/Pharmacodynamic Modeling of Antimalarial Exposure-Response Using a Faster-Cleared Aminoquinoline

AQ-13's 1.5-fold faster oral clearance relative to CQ (14.0–14.7 L/h versus 9.5–11.3 L/h; p ≤ 0.03) makes it a suitable tool for PK/PD studies examining the relationship between drug exposure, parasite clearance kinetics, and resistance selection pressure [4]. The compound's linear pharmacokinetics and approximately 70% oral bioavailability in rats provide a well-characterized profile for allometric scaling and physiologically based pharmacokinetic modeling in malaria drug development programs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aq-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.